molecular formula C25H26N2O5S B4565124 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE

5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE

Cat. No.: B4565124
M. Wt: 466.6 g/mol
InChI Key: MMQPKNYTQDZNTF-UHFFFAOYSA-N
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Description

5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indene moiety, a furan ring, and a sulfonyl-substituted phenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe to study biological pathways and interactions due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the indene and furan rings, followed by the introduction of the sulfonyl-substituted phenyl group. Common synthetic routes may involve:

    Formation of the Indene Moiety: This can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.

    Synthesis of the Furan Ring: This step often involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Coupling Reactions: The final step involves coupling the indene and furan moieties with the sulfonyl-substituted phenyl group using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, which have diverse biological activities.

    Furan Derivatives: Molecules with a furan ring, known for their reactivity and applications in organic synthesis.

    Sulfonyl-Substituted Phenyl Compounds: These compounds are often used in medicinal chemistry for their pharmacological properties.

Uniqueness

5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its combination of an indene moiety, a furan ring, and a sulfonyl-substituted phenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c28-25(26-20-7-11-23(12-8-20)33(29,30)27-14-1-2-15-27)24-13-10-22(32-24)17-31-21-9-6-18-4-3-5-19(18)16-21/h6-13,16H,1-5,14-15,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQPKNYTQDZNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE
Reactant of Route 4
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE
Reactant of Route 5
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE
Reactant of Route 6
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE

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